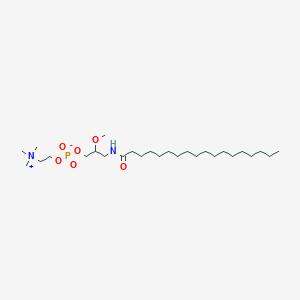

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Übersicht

Beschreibung

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its applications in various fields, including neurology and proteomics research. It is characterized by its molecular formula C27H57N2O6P and a molecular weight of 554.74 . This compound is often used in studies related to memory, learning, and cognition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:

Formation of the amide bond: This involves the reaction of octadecanoic acid with a suitable amine to form octadecanamide.

Phosphocholine addition: The final step involves the addition of the phosphocholine group to the methoxylated intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Rac-OMPT has shown promise in cancer research, particularly as an inhibitor of neoplastic cell growth. Key findings include:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that rac-OMPT can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

- Mechanism of Action : The compound appears to interact with cellular membranes, influencing lipid metabolism and thereby affecting tumor growth dynamics.

Neuroprotection

Research indicates that rac-OMPT may possess neuroprotective properties, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. Notable aspects include:

- Protection Against Neurodegeneration : Preliminary studies suggest that rac-OMPT can mitigate neuronal cell death, potentially through the modulation of inflammatory pathways and oxidative stress responses.

- Impact on Neuronal Signaling : Its phospholipid-like structure allows for interactions with neuronal membranes, which may enhance synaptic signaling and plasticity.

Interaction Studies

Interaction studies involving rac-OMPT focus on its binding affinities with various biomolecules. Key findings include:

- Binding Affinities : Rac-OMPT exhibits significant binding to proteins involved in cell signaling, including Protein Kinase C (PKC), which plays a critical role in cancer progression and neuronal function .

Synthesis of Rac-3-Octadecanamido-2-methoxypropyl Phosphocholine

The synthesis of rac-OMPT typically involves several steps:

- Formation of the Octadecanamide Backbone : This step establishes the long-chain fatty acid component.

- Attachment of the Methoxypropyl Group : This modification enhances solubility.

- Incorporation of the Phosphocholine Moiety : This final step is crucial for imparting biological activity.

Careful control of reaction conditions is essential to achieve high yields and purity of the final product.

Wirkmechanismus

The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: Similar in structure but with slight variations in the positioning of functional groups.

rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine: Another closely related compound with similar applications.

Uniqueness

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .

Biologische Aktivität

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and cell signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H57N2O6P·H2O

- Molecular Weight : 554.74 g/mol

- CAS Number : 163702-19-0

- IUPAC Name : [2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate; hydrate

The biological activity of this compound primarily involves its inhibitory effects on neoplastic cell growth and modulation of signaling pathways. It has been shown to inhibit Protein Kinase C (PKC), a key regulator in various cellular processes including growth, differentiation, and apoptosis.

Inhibition of Phosphatidylcholine Synthesis

Research indicates that this compound acts as a negative regulator of phosphatidylcholine synthesis. In a study involving murine macrophage cell lines, it was found that this compound inhibited the activity of cytidylyltransferase (CT), which is essential for the CDP-choline pathway of phosphatidylcholine synthesis . This inhibition leads to the accumulation of choline and phosphocholine while decreasing CDP-choline levels.

Biological Activity Summary

The compound exhibits several notable biological activities:

- Antitumor Activity : Demonstrates strong inhibitory action against neoplastic cell growth in vitro.

- PKC Inhibition : Specifically inhibits Protein Kinase C, affecting various signaling pathways.

- Regulation of Lipid Metabolism : Alters lipid metabolism by inhibiting phosphatidylcholine synthesis.

Case Study 1: Antitumor Effects

In vitro studies have shown that this compound significantly reduces the proliferation of cancer cells. For instance, a study reported a dose-dependent decrease in the viability of several cancer cell lines upon treatment with this compound, highlighting its potential as an antineoplastic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the inhibition of CT by this compound leads to disrupted membrane lipid composition, which can trigger apoptotic pathways in cancer cells. The competitive inhibition observed suggests that this compound may serve as a lead for developing new therapeutic agents targeting lipid metabolism in cancer .

Comparative Biological Activity Table

| Activity | This compound | Other Compounds for Comparison |

|---|---|---|

| Antitumor Activity | Strong inhibition of neoplastic cell growth | Moderate (e.g., ET-18-OCH3) |

| PKC Inhibition | Yes | Yes |

| Inhibition of Phosphatidylcholine Synthesis | Yes | Variable |

| Mechanism | Competitive inhibition of CT | Non-specific inhibitors |

Eigenschaften

IUPAC Name |

[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJPWDKOKGANNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008543 | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88876-07-7 | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is special about the CP-50 strain of Pleurotus ostreatus?

A1: The CP-50 strain has demonstrated promising potential for cultivation on various agricultural wastes, exhibiting good growth and biological efficiency [, , , , , , , ].

Q2: What types of agricultural wastes can be used to cultivate the CP-50 strain?

A2: Research has shown successful cultivation on coffee bagasse [], wheat straw, barley straw, bean straw, corn stubble [, ], banana leaves [], carrizo silvestre (Arundo donax) [], and water lily (Eichhornia crassipes) [, ].

Q3: How does the CP-50 strain compare to other Pleurotus ostreatus strains in terms of production?

A3: Studies comparing CP-50 with other commercial strains like lE-8, UAM-3, CP-753, and CP-245 have shown varying results depending on the substrate and environmental conditions [, ]. For instance, CP-753 exhibited higher biological efficiency and production rate on rice straw compared to CP-50 [].

Q4: Can the nutritional content of the CP-50 strain be influenced by the substrate it's grown on?

A4: Yes, research suggests that substrates like water lily can increase the crude protein content and energy value of CP-50 mushrooms [, ]. Similarly, using oil palm rachis as a substrate resulted in a higher concentration of total lipids in the fruiting bodies [].

Q5: Are there any concerns regarding heavy metal accumulation in CP-50 mushrooms grown on specific substrates?

A5: Studies have shown that CP-50 mushrooms cultivated on substrates supplemented with water lily do not present food toxicity from heavy metals and comply with FAO Codex Alimentarius parameters [, ].

Q6: Can the CP-50 strain be used for bioremediation purposes?

A6: The use of CP-50 for cultivating mushrooms on water lily suggests its potential for bioremediation, offering a way to manage this invasive aquatic plant while producing a food source [, ].

Q7: How does pH affect the growth of the CP-50 strain?

A7: CP-50 exhibits tolerance to alkaline pH, achieving a development rate of 6.10 mm/day at pH 11.2 on tested mediums [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.